3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-BENZYL-5-(1H-INDOL-3-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex heterocyclic compound that combines several bioactive moieties, including an indole ring, a thiazole ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-(1H-INDOL-3-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Thiazole Ring: The thiazole ring is formed by the cyclization of a thiourea derivative with an α-haloketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Final Assembly: The final compound is obtained by coupling the indole, thiazole, and pyrimidine intermediates under appropriate conditions, often involving the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-(1H-INDOL-3-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-BENZYL-5-(1H-INDOL-3-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-(1H-INDOL-3-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The thiazole and pyrimidine rings contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine.
Uniqueness
3-BENZYL-5-(1H-INDOL-3-YL)-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its combination of three bioactive moieties, which provides a diverse range of biological activities and potential applications. The presence of the indole, thiazole, and pyrimidine rings in a single molecule allows for multiple modes of action and interactions with various biological targets.
Properties
Molecular Formula |
C20H14N4OS2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-benzyl-5-(1H-indol-3-yl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H14N4OS2/c25-19-16-18(24(20(26)27-16)11-12-6-2-1-3-7-12)22-17(23-19)14-10-21-15-9-5-4-8-13(14)15/h1-10,21H,11H2,(H,22,23,25) |
InChI Key |
PGVOAQSNVJHMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)C4=CNC5=CC=CC=C54)SC2=S |
Origin of Product |
United States |
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